1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H10Cl2O It is a member of the benzoannulene family, characterized by its unique structure that includes a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 1,2-dichloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Studied for its potential use in the development of novel materials with unique properties.
Biological Studies: Explored for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but with one chlorine atom.
- 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Contains an amino group instead of chlorine atoms.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Contains a hydroxyl group instead of chlorine atoms.
Uniqueness
1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. The compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable scaffold for the development of new chemical entities.
Properties
Molecular Formula |
C11H10Cl2O |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1,2-dichloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10Cl2O/c12-9-6-5-7-8(11(9)13)3-1-2-4-10(7)14/h5-6H,1-4H2 |
InChI Key |
BSXZTUQLMMALAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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